molecular formula C7H3ClN4 B2480859 2-Azido-5-chlorobenzonitrile CAS No. 156149-36-9

2-Azido-5-chlorobenzonitrile

Cat. No.: B2480859
CAS No.: 156149-36-9
M. Wt: 178.58
InChI Key: CKDCOBQOQYLRGG-UHFFFAOYSA-N
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Description

2-Azido-5-chlorobenzonitrile is an organic compound with the molecular formula C7H3ClN4. It is a derivative of benzonitrile, where the benzene ring is substituted with an azido group (-N3) and a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azido-5-chlorobenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzonitrile with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Another method involves the direct azidation of 2-chloro-5-bromobenzonitrile using trimethylsilyl azide (TMSN3) in the presence of a catalyst such as copper(I) iodide. This reaction proceeds under mild conditions and provides high yields of the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow chemistry allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of safer azide sources and catalysts minimizes the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2-Azido-5-chlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF or DMSO at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Alkynes in the presence of a copper(I) catalyst.

Major Products Formed

    Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 2-amino-5-chlorobenzonitrile.

    Cycloaddition: Formation of 1,2,3-triazoles.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-4-chlorobenzonitrile
  • 2-Azido-3-chlorobenzonitrile
  • 2-Azido-5-fluorobenzonitrile
  • 2-Azido-5-bromobenzonitrile

Uniqueness

2-Azido-5-chlorobenzonitrile is unique due to the specific positioning of the azido and chlorine groups on the benzene ring, which imparts distinct reactivity and properties. Compared to other azido-substituted benzonitriles, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

2-azido-5-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-6-1-2-7(11-12-10)5(3-6)4-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDCOBQOQYLRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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